molecular formula C16H14N2O2S B8344125 N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide

N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide

Cat. No. B8344125
M. Wt: 298.4 g/mol
InChI Key: CIPORMYZNGXGFO-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

0.24 g of sodium hydride (as a 60% w/w dispersion in mineral oil) were added to a solution of 133.9 mg of 4-acetamidophenol in 2.7 ml of dimethylformamide, followed by the addition of a solution of 205.6 mg of 2-bromomethylbenzothiazole in 2 ml of dimethylformamide. The resulting mixture was stirred at room temperature for 7 hours, after which the reaction mixture was diluted with ethyl acetate, washed with water, tried over sodium sulfate and the solvent removed by evaporation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 1:2 by volume mixture of hexane and ethyl acetate as the eluent, to give 221.1 mg (yield 84%) of the title compound as a solid having a melting point of 168 to 170° C.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
133.9 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One
Quantity
205.6 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(=[O:5])[CH3:4].Br[CH2:15][C:16]1[S:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1>CN(C)C=O.C(OCC)(=O)C>[S:17]1[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=[C:16]1[CH2:15][O:13][C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:3](=[O:5])[CH3:4])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
133.9 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Name
Quantity
2.7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
205.6 mg
Type
reactant
Smiles
BrCC=1SC2=C(N1)C=CC=C2
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 221.1 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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